molecular formula C14H18O4 B14132135 Methyl 4-(4-ethoxy-4-oxobutyl)benzoate

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate

Katalognummer: B14132135
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: XMEXENDFVXUQNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of an ethoxy group and a ketone functional group within its structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate can be synthesized through a series of chemical reactions. One common method involves the reaction of toluene with bromobutane to produce 4-bromobutyltoluene. This intermediate is then reacted with methyl formate to obtain methyl 4-(4-bromobutyl)benzoate. Finally, the bromine atom is substituted with an ethoxy group to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the efficient and consistent production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The ethoxy group can be replaced with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoates, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4-(4-ethoxy-4-oxobutyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ketone functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling, leading to various biochemical and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-(4-ethoxy-4-oxobutyl)benzoate is unique due to its specific structural features, such as the position of the ethoxy and ketone groups on the benzoate ring. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H18O4

Molekulargewicht

250.29 g/mol

IUPAC-Name

methyl 4-(4-ethoxy-4-oxobutyl)benzoate

InChI

InChI=1S/C14H18O4/c1-3-18-13(15)6-4-5-11-7-9-12(10-8-11)14(16)17-2/h7-10H,3-6H2,1-2H3

InChI-Schlüssel

XMEXENDFVXUQNB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCC1=CC=C(C=C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.